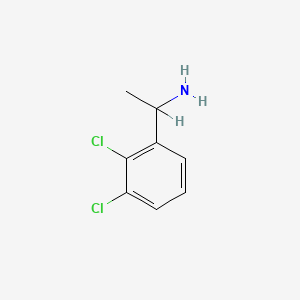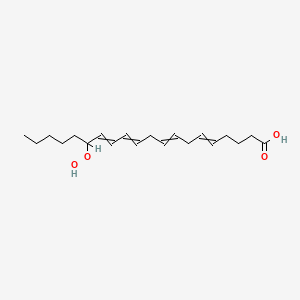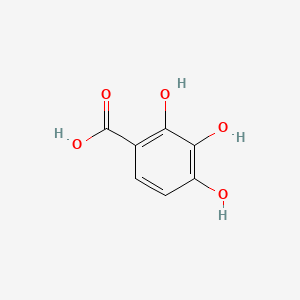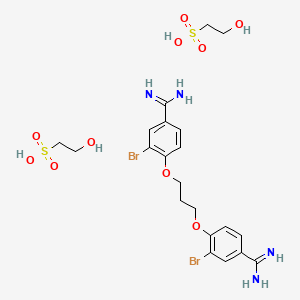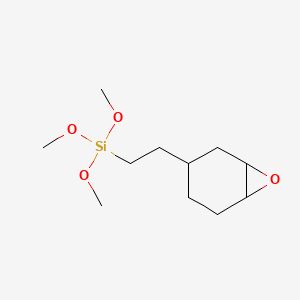
Dimethyldioxetanone
Vue d'ensemble
Description
Dimethyldioxetanone undergoes two distinct thermal reactions which generate electronically excited states . The unimolecular decomposition at 30.0°C produces excited singlet and triplet acetone, with efficiencies of 0.1 and 1.5% respectively .
Chemical Reactions Analysis
Dimethyldioxetanone undergoes two distinct thermal reactions which generate electronically excited states . The unimolecular decomposition at 30.0°C produces excited singlet and triplet acetone, with efficiencies of 0.1 and 1.5% respectively . The chemiluminescence of Dimethyldioxetanone in the presence of easily oxidized aromatic hydrocarbons is efficient, with the rate of reaction influenced by the aromatic hydrocarbon’s nature and concentration .Applications De Recherche Scientifique
Chemiluminescence and Electron Exchange
Dimethyldioxetanone plays a crucial role in chemiluminescence, especially in reactions involving aromatic hydrocarbons. Schmidt and Schuster (1978, 1980) explored its chemiluminescence, revealing that the light production efficiency correlates with the oxidation potential of the hydrocarbon involved. This phenomenon is understood through the chemically initiated electron exchange luminescence (CIEEL) pathway (Schmidt & Schuster, 1978) (Schmidt & Schuster, 1980).
Bioluminescence in Fireflies
A significant application of dimethyldioxetanone is in understanding the bioluminescence of fireflies. Koo, Schmidt, and Schuster (1978) investigated how electronically excited-state molecules are formed from dimethyldioxetanone, contributing to the bioluminescence process in fireflies. This study suggests that intramolecular electron transfer is pivotal in the formation of excited states in bioluminescent systems (Koo, Schmidt, & Schuster, 1978).
Organic Synthesis and Oxidation Reactions
In organic synthesis, dimethyldioxetanone serves as an effective oxidizing agent. Mycock, Sherlock, Glossop, and Hayes (2008) demonstrated its use in oxidative deprotection of benzylidene acetals, which is efficient and produces minimal waste. Additionally, Veloza, Orozco, and Sepúlveda-Arias (2011) highlighted its application in epoxidizing essential oils, showcasing its potential in medical and industrial applications (Mycock, Sherlock, Glossop, & Hayes, 2008) (Veloza, Orozco, & Sepúlveda-Arias, 2011).
Excited State Generation via Metalloporphyrins
Dimethyldioxetanone can also be used to study the role of metalloporphyrins and chlorophyll a in excited state generation. Schmidt and Schuster (1980) found that these compounds catalyze chemiluminescence more effectively than suggested by their oxidation potentials, indicating a complex interaction in the excited state formation process (Schmidt & Schuster, 1980).
Propriétés
IUPAC Name |
4,4-dimethyldioxetan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-4(2)3(5)6-7-4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUEDKTLIMBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192720 | |
| Record name | Dimethyldioxetanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39605-37-3 | |
| Record name | Dimethyldioxetanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyldioxetanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



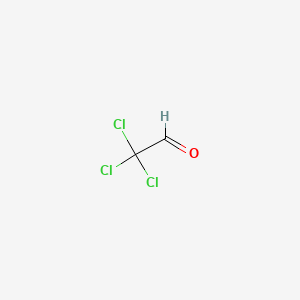

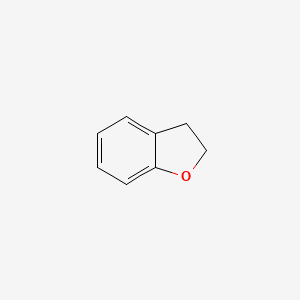


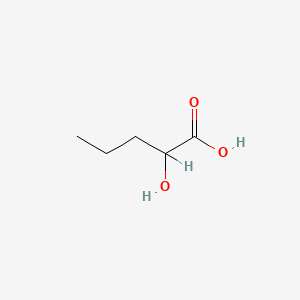
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoicacid](/img/structure/B1216635.png)
